(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine
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Overview
Description
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine is an organic compound with the molecular formula CH3C6F4NHNH2. It is characterized by the presence of a hydrazine group attached to a tetrafluorinated phenyl ring with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine typically involves the reaction of 4-methyl-2,3,5,6-tetrafluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorophenylhydrazine
- 4-Methylphenylhydrazine
- 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
Uniqueness
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine is unique due to the presence of both a methyl group and four fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
4232-72-8 |
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Molecular Formula |
C7H6F4N2 |
Molecular Weight |
194.13 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H6F4N2/c1-2-3(8)5(10)7(13-12)6(11)4(2)9/h13H,12H2,1H3 |
InChI Key |
CVDWCBSQXLCCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)NN)F)F |
Origin of Product |
United States |
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